molecular formula C9H11NO B6267777 3-(2-aminophenyl)prop-2-en-1-ol CAS No. 153896-10-7

3-(2-aminophenyl)prop-2-en-1-ol

Cat. No. B6267777
CAS RN: 153896-10-7
M. Wt: 149.2
InChI Key:
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Description

3-(2-Aminophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da .

Scientific Research Applications

Synthesis of Alkaloids

The compound 3-(2-aminophenyl)prop-2-en-1-ol is used as a key precursor in the synthesis of dubamine and graveoline alkaloids, which are natural compounds with various biological activities .

Nonlinear Optical Materials

Chalcone derivatives, which include compounds like 3-(2-aminophenyl)prop-2-en-1-ol , are attracting attention for their applications in nonlinear optical (NLO) materials. These materials are important for optoelectronic devices, information storage, optical switching, and optical power limiting applications .

Trypanocidal Research

This compound has been evaluated for its potential trypanocidal effects, which include the inhibition of parasite proliferation. It has been studied through cytotoxicity analysis on mammalian host cells and effects on different forms of the parasite T. cruzi .

Crystal Structure Analysis

3-(2-aminophenyl)prop-2-en-1-ol has been used in the preparation and characterization of novel bis-chalcones. Its structure has been determined through single crystal X-ray diffraction data, which is crucial for understanding the properties and potential applications of these compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminophenyl)prop-2-en-1-ol involves the reaction of 2-aminophenylacetylene with acetaldehyde in the presence of a catalyst to form the intermediate 3-(2-aminophenyl)prop-2-en-1-one, which is then reduced to the final product using sodium borohydride.", "Starting Materials": [ "2-aminophenylacetylene", "Acetaldehyde", "Catalyst", "Sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-aminophenylacetylene and acetaldehyde in the presence of a catalyst (such as palladium on carbon) in a solvent (such as ethanol) and heat the mixture under reflux for several hours.", "Step 2: Allow the mixture to cool and then filter off the catalyst.", "Step 3: Add sodium borohydride to the filtrate and stir the mixture for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with a suitable organic solvent (such as diethyl ether).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, 3-(2-aminophenyl)prop-2-en-1-ol, as a white solid." ] }

CAS RN

153896-10-7

Product Name

3-(2-aminophenyl)prop-2-en-1-ol

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

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